molecular formula C5H6N4O2 B098334 2-Hydrazino-3-nitropyridine CAS No. 15367-16-5

2-Hydrazino-3-nitropyridine

Cat. No.: B098334
CAS No.: 15367-16-5
M. Wt: 154.13 g/mol
InChI Key: QPDGBZPNEZMTOU-UHFFFAOYSA-N
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Description

2-Hydrazino-3-nitropyridine is a useful research compound. Its molecular formula is C5H6N4O2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101839. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Potential

  • 2-Hydrazino-5-nitropyridine derivatives have been studied for their potential as antitumor agents against various mouse tumor systems. Some derivatives showed activity against sarcoma and slight activity against adenocarcinoma, although none were active against leukemia in mice (Prescott & Caldes, 1970).

Synthesis and Structural Analysis

  • Research on the Janovsky reaction of nitropyridines led to the preparation of various compounds, including 2-hydrazino-5-nitronicotinonitrile and related substances, contributing to the understanding of nitropyridine chemistry (Nakadate et al., 1965).
  • Structural analysis of pyridine derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile revealed unique structural features and intermolecular interactions, enhancing the understanding of pyridine chemistry (Tranfić et al., 2011).

Antibacterial and Protistocidal Effects

  • Compounds synthesized from chlorosubstituted nitropyridines, including pyrazolyl-nitropyridines, demonstrated moderate antibacterial activity and strong protistocidal effects, surpassing some clinically used drugs (Klimenko et al., 2015).

Molecular Docking and Electronic Properties

  • Studies on the electronic properties and molecular docking of compounds like 5-nitropyridine-2-hydrazino-3-carbonitrile-6-methyl-4-(methoxymethyl) provided insights into their charge transfers, electrostatic potential, and molecular interactions (Gümüş, 2020).

Nonlinear Optical Properties

  • The engineered nonlinear optical crystal, 2-amino-3-nitropyridinium hydrogensulfate hydrate, exhibits properties that are significant for the development of nonlinear optical materials (Fur et al., 1998).

Safety and Hazards

The safety information for 2-Hydrazino-3-nitropyridine includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the study of 2-Hydrazino-3-nitropyridine could involve further investigation of the reactions of β-nitropyridines, which have been difficult to obtain before . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Biochemical Analysis

Properties

IUPAC Name

(3-nitropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-8-5-4(9(10)11)2-1-3-7-5/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDGBZPNEZMTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393824
Record name 2-Hydrazino-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15367-16-5
Record name 15367-16-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101839
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydrazino-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDRAZINO-3-NITROPYRIDINE
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Synthesis routes and methods I

Procedure details

To a suspension of 14.3 g of 2-chloro-3-nitropyridine in 90 mL of anhydrous ethanol was slowly added over 2-3 min with swirling 18 mL of 95% hydrazine. A new solid took the place of the chloro compound as spontaneous warming occurs. After 20 min at room temperature, filtration and washing with ethanol gave 15 g of 2-hydrazino-3-nitropyridine as a straw-yellow solid. To 4 g of the crude hydrazine suspended in 24 mL of anhydrous ethanol was added 16 mL of 95% hydrazine, and the mixture was warmed on a hot plate until the solid dissolved to give a deep red-colored solution and a spontaneous reaction set in with bubbling. The mixture was removed from the source of heat and the reaction allowed to proceed. After 5 min, the mixture was again heated to the boiling point and removed from the hot plate for 5 min. The mixture was treated twice more in this manner after which the deeply-colored solution had become lighter in color (reddish yellow). The solution was evaporated in a warm bath with a water aspirator to a brown oily material which was dissolved in 12 mL of water and acidified (Congo Red) with conc. HCl. Recrystallization from water (Norite) gave 1.10 (31%) of the hydroxytriazole as yellow-colored crystals, mp 203°-211° dec.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloro-3-nitropyridine (100 g, 0.63 mol), hydrazine monohydrate (70.4 mL, 72.6 g, 1.45 mol) and methanol (1.3 L) were mixed and heated to reflux with stirring. After 30 min the reaction mixture was cooled and filtered collecting the insoluble materials. The filtrate was concentrated by evaporation under reduced pressure and the residue obtained as well as the insoluble materials from the filtration were diluted with water. The insoluble solids present were collected by filtration, washed with water, and dried to obtain 95.2 g (98 percent of theory) of the title compound as a bright yellow powder melting at 168°-169° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
70.4 mL
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The same procedure was carried out as in Example (19c), except that {2-(2,6-dimethoxypyridin-4-yl)-2-[4-(5-methyl-[1,2,4]oxadiazol-3-yl)phenylimino]-1-methylsulfanylethylidene}carbamic acid methyl ester and (3-fluoropyridin-2-yl)hydrazine were used instead of respectively the {2-(2-methoxy-6-methylpyridin-4-yl)-2-[4-(5-methyl-[1,2,4]oxadiazol-3-yl)phenylimino]-1-methylsulfanylethylidene}carbamic acid methyl ester and the (3-nitropyridin-2-yl)hydrazine, to give 4-{[(2,6-dimethoxypyridin-4-yl)-[1-(3-fluoropyridin-2-yl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl)methyl]amino}benzamidine acetate.
Name
{2-(2,6-dimethoxypyridin-4-yl)-2-[4-(5-methyl-[1,2,4]oxadiazol-3-yl)phenylimino]-1-methylsulfanylethylidene}carbamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
{2-(2-methoxy-6-methylpyridin-4-yl)-2-[4-(5-methyl-[1,2,4]oxadiazol-3-yl)phenylimino]-1-methylsulfanylethylidene}carbamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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